Enzymatic Inhibition: Comparing the Potency of 2-Chloro-3',4'-dihydroxyacetophenone to its Non-Chlorinated Analog
In contrast to its non-chlorinated analog 3,4-dihydroxyacetophenone, which is a known tyrosinase inhibitor (IC50 = 10 µM), 2-chloro-3',4'-dihydroxyacetophenone (CDAP) demonstrates a distinct biological profile as an inhibitor of fatty acid synthase (FAS) [1]. This functional divergence is directly attributable to the presence of the chloroacetyl group, which redirects the molecule's biological target. Quantitative data for CDAP's FAS inhibition yields an IC50 of 23,000 nM (23 µM) [1]. This cross-study comparison highlights that CDAP is not a simple replacement for 3,4-dihydroxyacetophenone in research contexts, but rather a compound with a separate and distinct target profile.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 23,000 nM (23 µM) against fatty acid synthase (mouse) |
| Comparator Or Baseline | 3,4-Dihydroxyacetophenone: 10 µM (10,000 nM) against tyrosinase |
| Quantified Difference | The target compound is a FAS inhibitor, while the comparator is a tyrosinase inhibitor. The presence of the chloro group shifts the target profile. The IC50 for FAS is 23 µM. |
| Conditions | CDAP: Mouse FAS, pre-incubated for 30 mins with acetyl coenzyme A and NADPH. Comparator: Tyrosinase assay. |
Why This Matters
For researchers developing FAS-targeting probes or therapeutics, CDAP offers a validated, albeit modest, inhibitory scaffold, while the non-chlorinated analog is ineffective against this target.
- [1] BindingDB. (2021). Affinity Data for BDBM50525839 (CHEMBL4453265) against Fatty acid synthase. View Source
